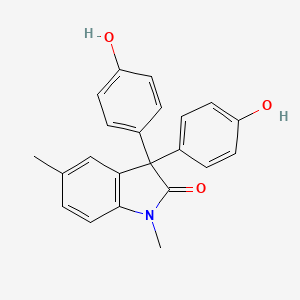![molecular formula C25H25N3O B3925368 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925368.png)
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
Vue d'ensemble
Description
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a quinoline derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the expression of various inflammatory mediators, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress. It also exhibits cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is its potent antitumor activity against different types of cancer cells. It also exhibits antimicrobial, anti-inflammatory, and antioxidant properties. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, infections, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for better use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various scientific research applications. Its potent antitumor activity, antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new therapeutic agents. Further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Applications De Recherche Scientifique
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.
Propriétés
IUPAC Name |
7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-25(2,3)19-12-9-18(10-13-19)22(28-21-8-4-5-15-26-21)20-14-11-17-7-6-16-27-23(17)24(20)29/h4-16,22,29H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFNQAOHQVYJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925290.png)
![4-chloro-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925293.png)
![10-bromo-3-(butylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925295.png)
![2-chloro-4-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-6-methoxyphenol](/img/structure/B3925300.png)

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3925308.png)
methyl]-8-quinolinol](/img/structure/B3925313.png)
![7-[(2-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925319.png)
![3-(allylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925328.png)
![N'-(3-chloro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylmalonamide](/img/structure/B3925338.png)
![3-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B3925339.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3925340.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3925354.png)
![2-methoxy-5-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925359.png)